molecular formula C15H17N5O2S B12582470 Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12582470
M. Wt: 331.4 g/mol
InChI Key: DRODETJDMHROBX-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is a complex organic compound with a molecular formula of C15H17N5O2S and a molecular weight of 331.4 g/mol. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves several steps. One common synthetic route includes the reaction of 8-methoxy-2H-1,2,4-triazino[5,6-B]indole-3-thiol with isopropylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is being studied for its potential therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    5-ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol: Another indole derivative with potential biological applications.

Compared to these compounds, Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to its specific structure and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(8-methoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H17N5O2S/c1-8(2)16-12(21)7-23-15-18-14-13(19-20-15)10-6-9(22-3)4-5-11(10)17-14/h4-6,8H,7H2,1-3H3,(H,16,21)(H,17,18,20)

InChI Key

DRODETJDMHROBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1

Origin of Product

United States

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